![molecular formula C6H4N2OS B3040518 恶唑并[4,5-B]吡啶-2-硫醇 CAS No. 211949-57-4](/img/structure/B3040518.png)

恶唑并[4,5-B]吡啶-2-硫醇

描述

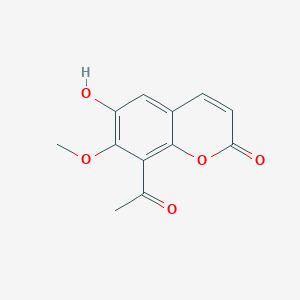

Oxazolo[4,5-B]pyridine-2-thiol is an organic compound with the molecular weight of 152.18 . It is an important organic intermediate that can be used in agrochemical, pharmaceutical and dyestuff fields .

Synthesis Analysis

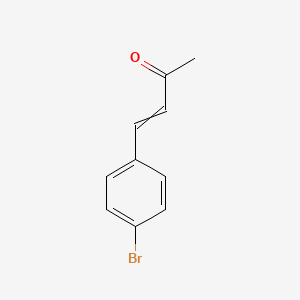

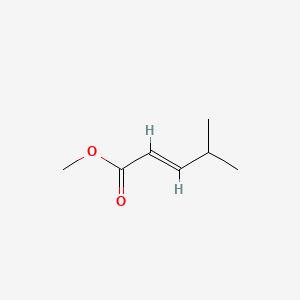

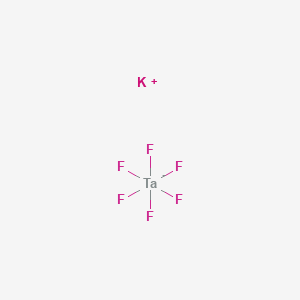

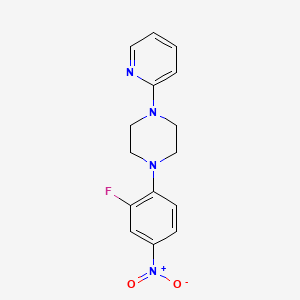

The compound can be synthesized by the reaction of 2-hydroxy-3-aminopyridine with potassium ethylxanthogenate . Another method involves starting from 2-aminophenol/2-aminopyridin-3-ol in three steps via cyclization, alkylation followed by reaction with various aromatic azides using click chemistry approach .Molecular Structure Analysis

The structure of Oxazolo[4,5-B]pyridine-2-thiol has been confirmed by PMR, IR, and mass spectra . The thione form was established with the help of x-ray diffraction and PMR spectroscopy .Chemical Reactions Analysis

The construction and subsequent orthogonal functionalization of a hitherto unknown oxazolo pyrano [2,3-b]pyridine are reported. A palladium-catalyzed direct C–H bond functionalization methodology was used to build the tricyclic scaffold as well as to achieve the subsequent C–H bond functionalization .Physical And Chemical Properties Analysis

Oxazolo[4,5-B]pyridine-2-thiol is a solid at room temperature . It has a boiling point of 241-243°C . The compound’s InChI code is 1S/C6H4N2OS/c10-6-8-5-4(9-6)2-1-3-7-5/h1-3H,(H,7,8,10) .科学研究应用

抗炎和止痛特性

恶唑并[4,5-b]吡啶衍生物已被发现具有显著的抗炎和止痛活性。其中一些化合物表现出与苯丁酮或吲哚美辛相当的疗效,但不会引起酸性抗炎化合物通常伴有的胃肠道刺激 (Clark 等,1978)。

抗菌活性

一系列恶唑并[4,5-b]吡啶-2-硫醇衍生物已证明对各种细菌菌株和致病真菌具有抗菌活性。该系列中的一些化合物已合成并测试了它们对大肠杆菌、铜绿假单胞菌、金黄色葡萄球菌、化脓性链球菌和不同真菌的有效性,显示出有希望的结果 (Gour 等,2021)。

分子对接和动力学

恶唑并[4,5-b]吡啶衍生物一直是分子对接和动力学研究的主题。这些化合物已针对它们与 DNA 促旋酶的相互作用进行了评估,表明在理解分子相互作用和设计新的治疗剂方面具有潜在应用 (Celik 等,2021)。

荧光特性

恶唑并[4,5-b]吡啶衍生物的荧光行为已得到研究。这些化合物在它们的荧光中表现出电荷转移特性,表明在开发新染料和基于荧光的应用方面具有潜在用途 (Mac 等,2007)。

抗癌活性

一些恶唑并[4,5-b]吡啶衍生物已合成并测试了它们的抗癌活性。这些化合物对各种人类癌细胞系(包括乳腺癌、肺癌、结肠癌和卵巢癌)表现出良好的抗癌活性,突出了它们作为有希望的抗癌剂的潜力 (Kokkiligadda 等,2020)。

作用机制

Target of Action

The primary targets of Oxazolo[4,5-B]pyridine-2-thiol are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Mode of Action

It is synthesized by the reaction of 2-hydroxy-3-aminopyridine with potassium ethylxanthogenate .

Biochemical Pathways

As research progresses, it is expected that the compound’s effects on various biochemical pathways will be identified .

Result of Action

The molecular and cellular effects of Oxazolo[4,5-B]pyridine-2-thiol’s action are currently under investigation. As this compound is a new chemical entity, comprehensive studies are needed to fully understand its effects .

Action Environment

Factors such as temperature, pH, and the presence of other compounds could potentially affect its action .

安全和危害

未来方向

While specific future directions for Oxazolo[4,5-B]pyridine-2-thiol are not available, it’s worth noting that similar compounds have been studied for their antimicrobial activities . This suggests potential future research directions in exploring its biological activities and applications in pharmaceutical fields.

属性

IUPAC Name |

3H-[1,3]oxazolo[4,5-b]pyridine-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2OS/c10-6-8-5-4(9-6)2-1-3-7-5/h1-3H,(H,7,8,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRSZJWYJYOGBGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC(=S)O2)N=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00993241 | |

| Record name | [1,3]Oxazolo[4,5-b]pyridine-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00993241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7243-02-9 | |

| Record name | [1,3]Oxazolo[4,5-b]pyridine-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00993241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N1-[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]-3-fluorobenzamide](/img/structure/B3040436.png)

![(2S,3S,4S,5S,6R)-2-methoxy-6-[(triphenylmethoxy)methyl]oxane-3,4,5-triol](/img/structure/B3040444.png)

![Tert-butyl 4-[3-(methoxycarbonyl)benzyl]piperazine-1-carboxylate](/img/structure/B3040448.png)